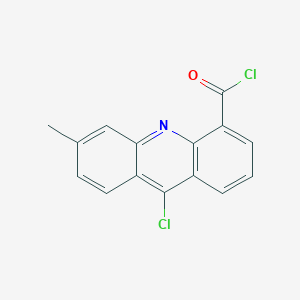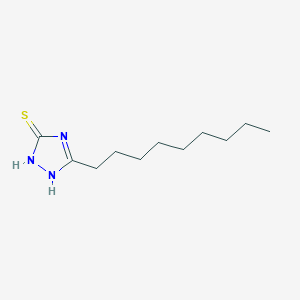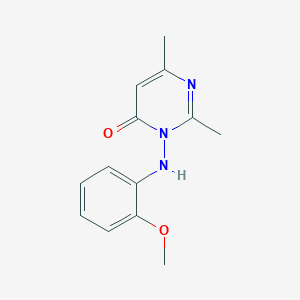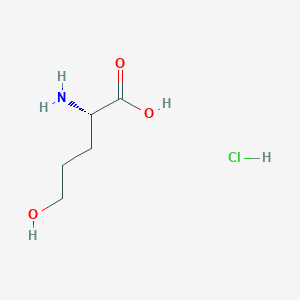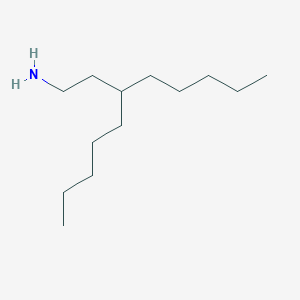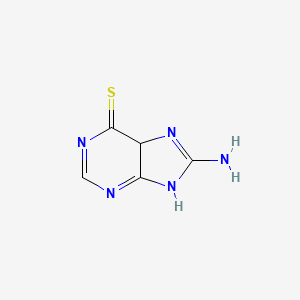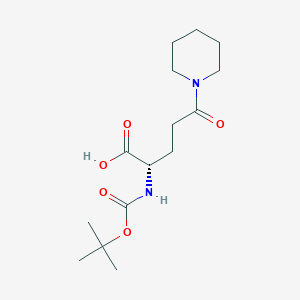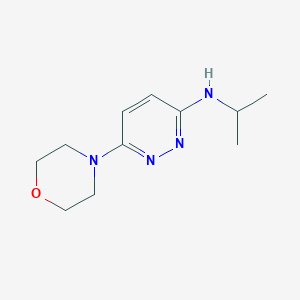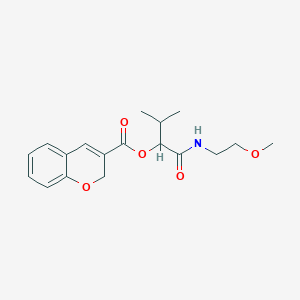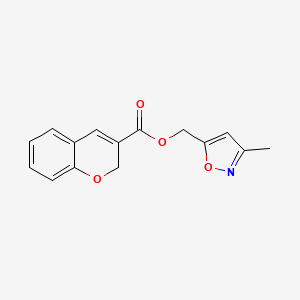
n-(2-Aminophenyl)-4-((4-methoxy-2h-indazol-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-Aminophenyl)-4-((4-methoxy-2h-indazol-2-yl)methyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Aminophenyl)-4-((4-methoxy-2h-indazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: Starting from a suitable precursor, the indazole core can be synthesized through cyclization reactions.
Methoxylation: Introduction of the methoxy group at the desired position on the indazole ring.
Amidation: Coupling of the indazole derivative with 2-aminophenyl benzamide under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indazole ring.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
n-(2-Aminophenyl)-4-((4-methoxy-2h-indazol-2-yl)methyl)benzamide:
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer or infections.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would involve its interaction with specific molecular targets. For example:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function on cell surfaces.
Pathway Modulation: Affecting signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
n-(2-Aminophenyl)benzamide: Lacks the indazole and methoxy groups.
4-((4-Methoxy-2h-indazol-2-yl)methyl)benzamide: Lacks the aminophenyl group.
Uniqueness
The presence of both the indazole and aminophenyl groups in n-(2-Aminophenyl)-4-((4-methoxy-2h-indazol-2-yl)methyl)benzamide may confer unique biological activities and chemical properties compared to its analogs.
Propiedades
Número CAS |
920315-44-2 |
|---|---|
Fórmula molecular |
C22H20N4O2 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)-4-[(4-methoxyindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O2/c1-28-21-8-4-7-19-17(21)14-26(25-19)13-15-9-11-16(12-10-15)22(27)24-20-6-3-2-5-18(20)23/h2-12,14H,13,23H2,1H3,(H,24,27) |
Clave InChI |
IQJOQMRWPDOMOG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=NN(C=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12927578.png)
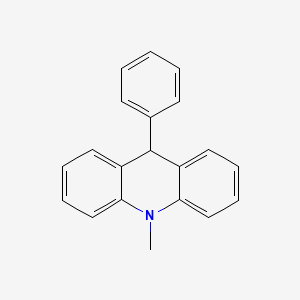
![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12927588.png)
